![molecular formula C11H11ClN4O B1616081 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone CAS No. 41932-99-4](/img/structure/B1616081.png)
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone
Overview
Description
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone, also known as MPP+, is a chemical compound that has been extensively studied in scientific research. It is a toxic compound that affects the central nervous system and has been linked to the development of Parkinson's disease.
Mechanism of Action
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. It inhibits complex I of the electron transport chain, leading to the generation of reactive oxygen species and mitochondrial dysfunction. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ has been shown to induce oxidative stress, mitochondrial dysfunction, and apoptosis in dopaminergic neurons. It also causes a decrease in dopamine levels and an increase in reactive oxygen species in the brain. These effects ultimately lead to the development of Parkinson's disease-like symptoms.
Advantages and Limitations for Lab Experiments
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ is a useful tool for studying the mechanisms of Parkinson's disease in animal models. It selectively damages dopaminergic neurons, mimicking the pathology of Parkinson's disease. However, 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ is a toxic compound that requires specialized equipment and expertise to handle safely. It is also important to note that animal models may not fully recapitulate the human disease, and caution should be taken when extrapolating results from animal studies to human disease.
Future Directions
Future research on 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ should focus on developing new therapies for Parkinson's disease. This could involve the development of drugs that target the mechanisms of 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ toxicity, such as oxidative stress and mitochondrial dysfunction. Additionally, new animal models that better recapitulate the human disease should be developed to improve the translation of preclinical studies to clinical trials. Finally, the role of genetic and environmental factors in the development of Parkinson's disease should be further explored, as this may lead to the development of personalized therapies.
Scientific Research Applications
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ has been widely used in scientific research to study the mechanisms of Parkinson's disease. It is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animal models. 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ has also been used to study the role of oxidative stress and mitochondrial dysfunction in Parkinson's disease.
properties
IUPAC Name |
5-[amino(methyl)amino]-4-chloro-2-phenylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-15(13)9-7-14-16(11(17)10(9)12)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPXPSALZXBRGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327458 | |
Record name | NSC657730 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone | |
CAS RN |
41932-99-4 | |
Record name | NSC657730 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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